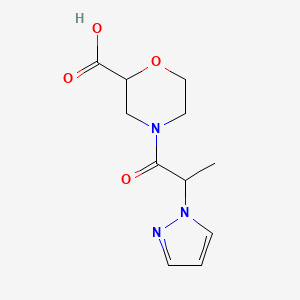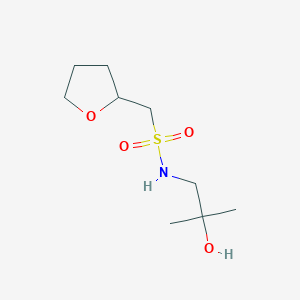![molecular formula C11H12F3N3O4 B7589082 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It has been extensively studied for its potential applications in cancer treatment, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid exerts its pharmacological effects by selectively binding to the ATP-binding site of BTK and inhibiting its activity. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and activation. By inhibiting BTK, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid can block the downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways, and induce apoptosis in B-cell malignancies. In addition, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid can also modulate the activity of other immune cells, such as T-cells and dendritic cells, and regulate the immune response.
Biochemical and Physiological Effects:
4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis, reduction of autoantibody production, suppression of pro-inflammatory cytokines and chemokines, and modulation of immune cell activity. These effects are dependent on the concentration and duration of 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid exposure and can vary among different cell types and disease models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has several advantages for lab experiments, including its high selectivity and potency, its ability to target BTK in both tumor and immune cells, and its potential for combination therapy with other anticancer or immunomodulatory agents. However, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid also has some limitations, such as its potential toxicity and side effects, its limited solubility and stability, and its dependence on the genetic and epigenetic background of the cells.
Orientations Futures
There are several future directions for the research and development of 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection and treatment monitoring, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in other diseases, such as viral infections and neurodegenerative disorders. Moreover, the combination of 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid with other targeted therapies or immune checkpoint inhibitors may enhance its therapeutic efficacy and overcome drug resistance.
Méthodes De Synthèse
The synthesis of 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid involves a series of chemical reactions, including the reaction of morpholine with 2-(trifluoromethyl)pyrazole-1-carboxylic acid, followed by acylation with 2-bromoacetyl chloride, and finally, the reaction with 2-cyano-4,6-dimethylpyridine to form the desired product. The purity and yield of the final product can be improved by various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has shown promising results in preclinical studies for its potential applications in cancer treatment, autoimmune diseases, and inflammatory disorders. In cancer treatment, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has been demonstrated to inhibit BTK activity and induce apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In autoimmune diseases, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has been shown to reduce the production of autoantibodies and alleviate the symptoms of rheumatoid arthritis and systemic lupus erythematosus. In inflammatory disorders, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines and reduce the severity of inflammatory bowel disease and psoriasis.
Propriétés
IUPAC Name |
4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O4/c12-11(13,14)8-1-2-17(15-8)6-9(18)16-3-4-21-7(5-16)10(19)20/h1-2,7H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJALSNJLHWIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)


![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)